7-Amino-5-fluoro-8-quinolinol
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Overview
Description
7-Amino-5-fluoro-8-quinolinol is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities, including antibacterial, antimalarial, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of 7-Amino-5-fluoro-8-quinolinol may involve large-scale chemical processes, including the use of fluorinating agents and catalysts to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-5-fluoro-8-quinolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
7-Amino-5-fluoro-8-quinolinol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research focuses on its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials, such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 7-Amino-5-fluoro-8-quinolinol involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. By inhibiting these enzymes, the compound prevents DNA replication and transcription, leading to bacterial cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their high antibacterial activity .
Comparison with Similar Compounds
- Norfloxacin
- Ciprofloxacin
- Ofloxacin
- Moxifloxacin
Comparison: 7-Amino-5-fluoro-8-quinolinol is unique due to its specific substitution pattern, which can result in different biological activities compared to other fluoroquinolones. For example, the presence of the amino group at the 7-position and the fluorine atom at the 5-position can enhance its antibacterial properties and reduce resistance development .
Conclusion
This compound is a valuable compound in medicinal chemistry, with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and mechanism of action make it a promising candidate for further research and development.
Properties
CAS No. |
18472-07-6 |
---|---|
Molecular Formula |
C9H7FN2O |
Molecular Weight |
178.16 g/mol |
IUPAC Name |
7-amino-5-fluoroquinolin-8-ol |
InChI |
InChI=1S/C9H7FN2O/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H,11H2 |
InChI Key |
GPAIZMDJURPNPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N)F |
Origin of Product |
United States |
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